molecular formula C14H16N4 B1279260 3-Phenyl-6-(piperazin-1-yl)pyridazine CAS No. 50693-75-9

3-Phenyl-6-(piperazin-1-yl)pyridazine

Cat. No. B1279260
CAS RN: 50693-75-9
M. Wt: 240.3 g/mol
InChI Key: GSQDWXKOJGHXCX-UHFFFAOYSA-N
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Description

The compound "3-Phenyl-6-(piperazin-1-yl)pyridazine" is a structural motif found in various pharmacologically active molecules. The presence of a phenyl group attached to the pyridazine ring and a piperazine moiety suggests potential biological activity, as seen in several studies where similar structures have been synthesized and evaluated for their therapeutic effects.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with the formation of the core pyridazine ring followed by functionalization with various substituents. For instance, the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives has been reported, which are structurally similar and show anti-tubercular activity . Another study reports the synthesis of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines, which are structurally related and have shown anxiolytic activity .

Molecular Structure Analysis

The molecular structure of compounds similar to "3-Phenyl-6-(piperazin-1-yl)pyridazine" often includes a pyridazine core, which is a six-membered heterocyclic ring containing two nitrogen atoms. The piperazine ring is a six-membered heterocyclic containing two nitrogen atoms at opposite positions, which is known to be a versatile moiety in medicinal chemistry due to its ability to interact with biological targets .

Chemical Reactions Analysis

Compounds with a piperazine moiety can undergo various chemical reactions, particularly at the nitrogen atoms, which can be alkylated, acylated, or sulfonated to yield a wide range of derivatives with different biological activities. For example, the synthesis of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines has been optimized to yield compounds with CNS penetration and muscarinic antagonist activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-Phenyl-6-(piperazin-1-yl)pyridazine" derivatives would be influenced by the presence of the phenyl and piperazine groups. These groups can affect the lipophilicity, solubility, and overall pharmacokinetic profile of the compounds. For instance, the genotoxicity of a related compound, 4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazine, was investigated, and the piperazine moiety was found to be involved in metabolic bioactivation leading to genotoxicity . This highlights the importance of understanding the metabolic pathways of such compounds to mitigate potential risks.

Scientific Research Applications

1. Anticancer Applications

3-Phenyl-6-(piperazin-1-yl)pyridazine derivatives have been studied for their potential as anticancer agents. Murty et al. (2011) synthesized a series of derivatives that showed cytotoxicity against various human cancer cell lines, including cervical, breast, colon, skin, and lung cancers. These compounds displayed good to moderate activity, especially against HCT116 and HeLa cell lines, suggesting their potential in cancer treatment (Murty et al., 2011).

2. Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of pyridazine derivatives, including those with the 3-Phenyl-6-(piperazin-1-yl) structure, have been explored. For instance, Shamroukh et al. (2013) developed novel β-enaminonitrile derivatives of 1-(6-phenyl-pyridazin-3-yl)-pyrazole, which demonstrated significant antimicrobial activity, surpassing some known drugs (Shamroukh et al., 2013).

3. CNS and Antioxidant Properties

Compounds with a 3-Phenyl-6-(piperazin-1-yl)pyridazine structure have shown potential in treating central nervous system (CNS) disorders. Malinka et al. (2002) developed derivatives possessing this structure and found them to exhibit analgesic action in mice models. Additionally, some of these compounds demonstrated moderate antioxidant properties (Malinka et al., 2002).

4. Anti-Diabetic Potential

The anti-diabetic potential of triazolo-pyridazine-6-yl-substituted piperazines, a category that includes 3-Phenyl-6-(piperazin-1-yl)pyridazine, has been investigated. Bindu et al. (2019) synthesized a family of these compounds and evaluated their Dipeptidyl peptidase-4 (DPP-4) inhibition potential. The study suggested their possible development as anti-diabetic medications (Bindu et al., 2019).

Future Directions

The future directions for research on 3-Phenyl-6-(piperazin-1-yl)pyridazine and similar compounds could involve further exploration of their potential therapeutic effects, as well as the development of new synthesis methods . Additionally, more detailed studies on their physical and chemical properties could also be beneficial.

properties

IUPAC Name

3-phenyl-6-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-2-4-12(5-3-1)13-6-7-14(17-16-13)18-10-8-15-9-11-18/h1-7,15H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQDWXKOJGHXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433827
Record name 3-Phenyl-6-(piperazin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-6-(piperazin-1-yl)pyridazine

CAS RN

50693-75-9
Record name 3-Phenyl-6-(piperazin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-6-phenylpyridazine (0.960 g, 5.000 mmol) in acetonitrile (25 mL) was added piperazine (2.580 g, 30.00 mmol) and the mixture was stirred at reflux for 16 hours. The solvent was removed in vacuo and the residue was dissolved in dichloromethane. The resulting solution was washed with water, dried over MgSO4 and concentrated. The title compound was obtained in 99% yield (1.200 g).
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Borger - 2019 - search.proquest.com
Presently, green chemistry is a movement that proactively seeks to create alternative and earth-friendly processes. It is a growing field open for innovation and cost-effective measures to …
Number of citations: 3 search.proquest.com

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